![molecular formula C11H10F3NO B13312744 3-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B13312744.png)
3-[4-(Trifluoromethyl)benzoyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Trifluoromethyl)benzoyl]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 4-(trifluoromethyl)benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)benzoyl]azetidine typically involves the reaction of azetidine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Azetidine+4-(Trifluoromethyl)benzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)benzoyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
3-[4-(Trifluoromethyl)benzoyl]azetidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)benzoyl]azetidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can participate in various biochemical pathways, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Trifluoromethyl)phenyl]azetidine
- 3-[4-(Trifluoromethyl)benzyl]azetidine
- 3-[4-(Trifluoromethyl)phenyl]pyrrolidine
Uniqueness
3-[4-(Trifluoromethyl)benzoyl]azetidine is unique due to the presence of both the azetidine ring and the trifluoromethylbenzoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
azetidin-3-yl-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)10(16)8-5-15-6-8/h1-4,8,15H,5-6H2 |
InChI Key |
HKLFWQKLTVKUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13312664.png)

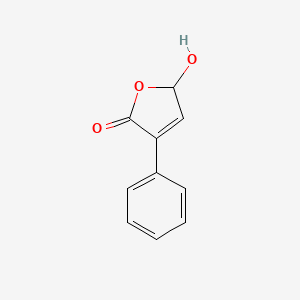
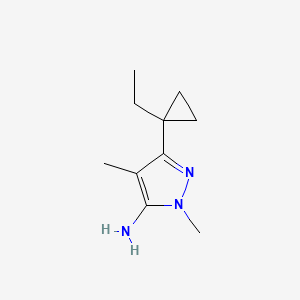
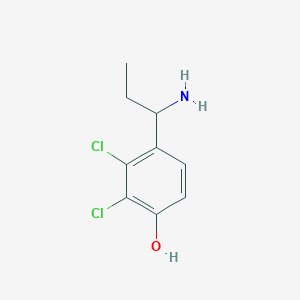
![2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13312711.png)
![6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312712.png)
![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)
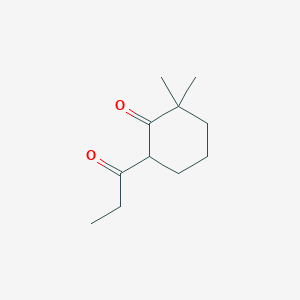
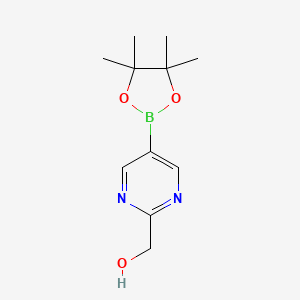
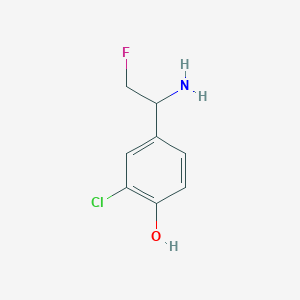
![2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13312737.png)
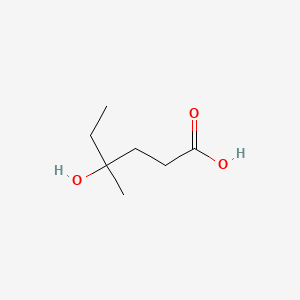
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid](/img/structure/B13312759.png)
